molecular formula C24H33N3O B12472730 1-(1-Benzylpiperidin-4-yl)-4-[(4-methoxyphenyl)methyl]piperazine

1-(1-Benzylpiperidin-4-yl)-4-[(4-methoxyphenyl)methyl]piperazine

Cat. No.: B12472730
M. Wt: 379.5 g/mol
InChI Key: XMWXKEGTVQBNAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Benzylpiperidin-4-yl)-4-[(4-methoxyphenyl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzylpiperidin-4-yl)-4-[(4-methoxyphenyl)methyl]piperazine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the piperidine ring: Starting from benzylamine and a suitable ketone, the piperidine ring can be formed through a reductive amination reaction.

    Substitution reaction: The piperidine derivative can then undergo a substitution reaction with 4-methoxybenzyl chloride to introduce the methoxyphenyl group.

    Cyclization: Finally, the intermediate product can be cyclized with piperazine under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzylpiperidin-4-yl)-4-[(4-methoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for potential therapeutic effects, including analgesic, anti-inflammatory, or neuroprotective properties.

    Industry: Utilized in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 1-(1-Benzylpiperidin-4-yl)-4-[(4-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects. For example, the compound may bind to neurotransmitter receptors in the brain, influencing neuronal activity and producing therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperidin-4-yl)-4-phenylpiperazine: Lacks the methoxy group, which may affect its pharmacological properties.

    1-(1-Benzylpiperidin-4-yl)-4-(4-chlorophenyl)piperazine: Contains a chlorine atom instead of a methoxy group, potentially altering its reactivity and biological activity.

Uniqueness

1-(1-Benzylpiperidin-4-yl)-4-[(4-methoxyphenyl)methyl]piperazine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and interactions with biological targets. This structural feature may enhance its potential as a therapeutic agent or chemical reagent.

Properties

Molecular Formula

C24H33N3O

Molecular Weight

379.5 g/mol

IUPAC Name

1-(1-benzylpiperidin-4-yl)-4-[(4-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C24H33N3O/c1-28-24-9-7-22(8-10-24)20-26-15-17-27(18-16-26)23-11-13-25(14-12-23)19-21-5-3-2-4-6-21/h2-10,23H,11-20H2,1H3

InChI Key

XMWXKEGTVQBNAR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.